

"4'-Trifluoromethyl-biphenyl-4-carboxylic acid"

CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-Trifluoromethyl-biphenyl-4-carboxylic acid
Cat. No.:	B1304076

[Get Quote](#)

4'-Trifluoromethyl-biphenyl-4-carboxylic Acid: A Technical Guide

CAS Number: 195457-71-7

This technical guide provides a comprehensive overview of **4'-Trifluoromethyl-biphenyl-4-carboxylic acid**, a key intermediate in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, experimental protocols for its synthesis and purification, spectroscopic analysis, and relevant biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is a white to off-white crystalline solid.^[1] The presence of the trifluoromethyl (CF₃) group significantly influences its electronic properties, enhancing lipophilicity and metabolic stability in derivative drug molecules.^[2] This makes it a valuable building block for creating complex pharmaceuticals with specific pharmacological profiles.^[2]

Properties Summary

The key quantitative data for **4'-Trifluoromethyl-biphenyl-4-carboxylic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	195457-71-7	[3] [4]
Molecular Formula	C ₁₄ H ₉ F ₃ O ₂	[3]
Molecular Weight	266.22 g/mol	[3]
Melting Point	120.0 - 138 °C	[5]
Boiling Point	360.769 °C (at 760 mmHg)	[3]
Density	1.326 g/cm ³ (Predicted)	[3]
pKa	4.04 ± 0.10 (Predicted)	[5]
Solubility	Limited in water; Soluble in ethanol, acetone, DMSO	[1]

Safety and Handling

Based on available Safety Data Sheets (SDS), **4'-Trifluoromethyl-biphenyl-4-carboxylic acid** is classified as an irritant.

- Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Standard laboratory precautions should be observed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid breathing dust.
- Storage: Store in a cool, dry place in a tightly sealed container.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

The most common and efficient method for synthesizing **4'-Trifluoromethyl-biphenyl-4-carboxylic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[6\]](#)[\[7\]](#) This reaction creates the central biphenyl C-C bond by coupling an arylboronic acid with an aryl halide.

Reaction Scheme:

(4-bromophenyl)trifluoromethane + (4-carboxyphenyl)boronic acid → **4'-Trifluoromethyl-biphenyl-4-carboxylic acid**

Detailed Protocol:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4-carboxyphenyl)boronic acid (1.2 equivalents), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh_3 , 4 mol%).
- Reagent Addition: Add (4-bromophenyl)trifluoromethane (1.0 equivalent) to the flask.
- Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio). Add a base, such as potassium carbonate (K_2CO_3 , 2.0 equivalents), dissolved in the water portion.
- Reaction Execution: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.
- Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent like ethyl acetate to remove non-acidic impurities.
- Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the crude **4'-Trifluoromethyl-biphenyl-4-carboxylic acid**.
- Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

4-Bromobenzotrifluoride

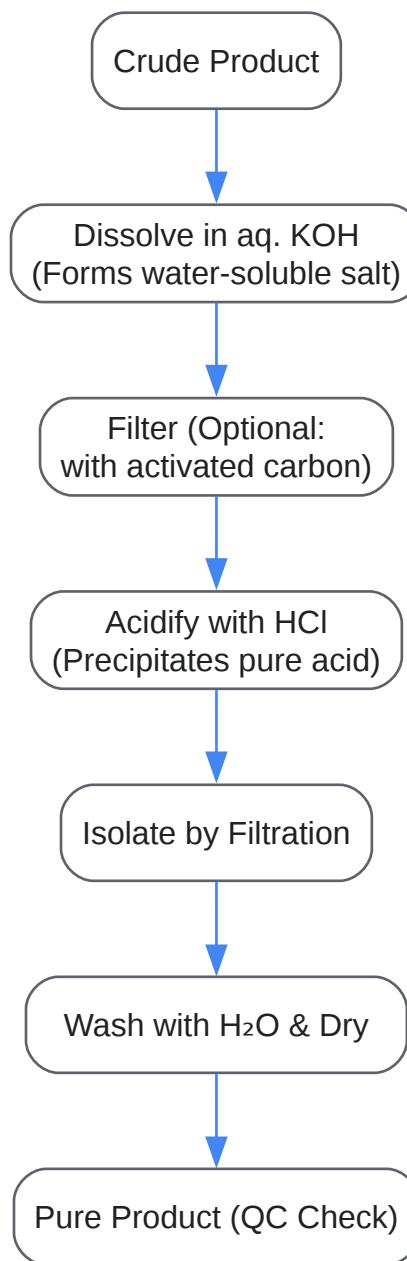
+

K₂CO₃ (Base)
Toluene/H₂O, 80-90°CPd(OAc)₂ / PPh₃
(Catalyst)

4-Carboxyphenylboronic Acid

4'-Trifluoromethyl-biphenyl-4-carboxylic Acid

[Click to download full resolution via product page](#)


A simplified schematic of the Suzuki-Miyaura cross-coupling synthesis.

Purification Protocol

Purification is critical to obtaining the compound at a high purity suitable for pharmaceutical applications. A common method involves acid-base extraction and recrystallization.[8]

- **Dissolution:** Dissolve the crude product from the synthesis step in a dilute aqueous base solution (e.g., 5% aqueous potassium hydroxide) by heating gently (e.g., 70 °C) with stirring. This forms the water-soluble potassium salt.[8]
- **Decolorization (Optional):** If the solution is colored, it can be treated with activated carbon and then filtered through a bed of celite to remove colored impurities.
- **Precipitation:** Cool the solution to room temperature. The product can often be precipitated as its salt by adding a water-soluble organic solvent.[8]

- Re-acidification: Filter the salt and redissolve in water. Slowly add a strong acid (e.g., 2M HCl) while stirring until the pH is acidic (pH ~2). The purified **4'-Trifluoromethyl-biphenyl-4-carboxylic acid** will precipitate out of the solution.
- Final Isolation: Collect the white solid by vacuum filtration.
- Washing and Drying: Wash the collected solid thoroughly with deionized water to remove any remaining salts. Dry the final product in a vacuum oven at 60 °C.[1]
- Quality Control: Assess the purity of the final compound using HPLC and confirm its identity via spectroscopic methods.

[Click to download full resolution via product page](#)

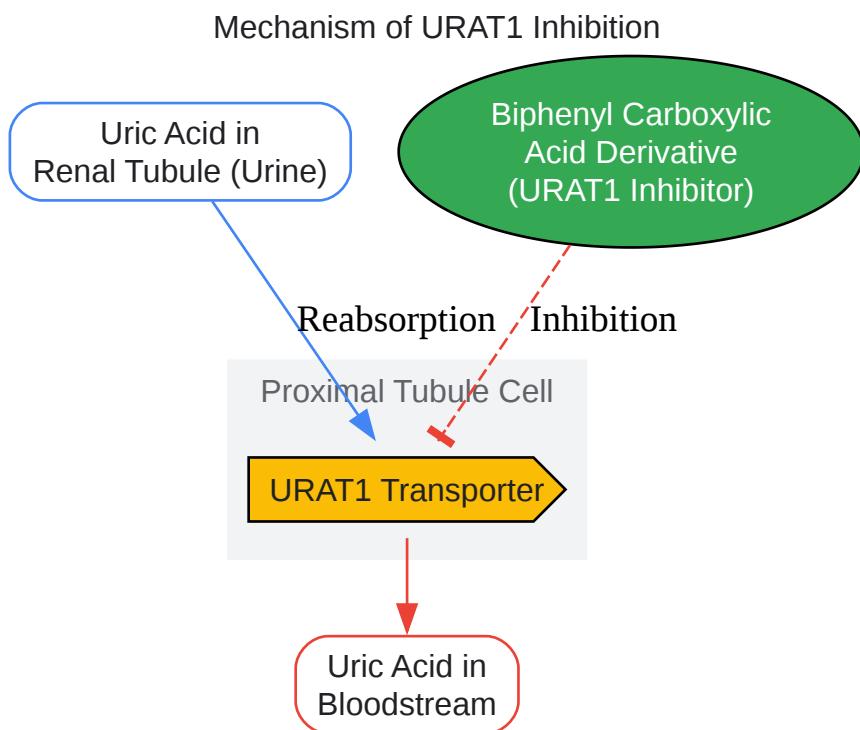
General workflow for the purification of the target compound.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for a carboxylic acid. A very broad O-H stretching band is expected from approximately 2500-3300 cm^{-1} . A strong, sharp C=O (carbonyl) stretching band should appear around 1690-1760

cm^{-1} . Additional peaks corresponding to C-F stretching from the trifluoromethyl group will be present, typically in the 1100-1350 cm^{-1} region.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet for the carboxylic acid proton (-COOH) will appear far downfield, typically above 12 ppm.
 - ^{13}C NMR: Aromatic carbons will resonate in the 120-145 ppm range. The carbonyl carbon of the carboxylic acid will be observed further downfield, around 167-172 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 266.22$). Common fragmentation patterns for carboxylic acids include the loss of -OH ($m/z = 17$) and -COOH ($m/z = 45$).


Biological Activity and Mechanism of Action

While **4'-Trifluoromethyl-biphenyl-4-carboxylic acid** is primarily utilized as a chemical intermediate, the biphenyl carboxylic acid scaffold is present in numerous biologically active molecules.^[9] Analogues have shown potential as hypolipidemic agents and as inhibitors of the urate transporter 1 (URAT1).^{[10][11]}

Representative Mechanism: URAT1 Inhibition

URAT1, located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption from urine back into the bloodstream.^[11] Overactivity of this transporter can lead to hyperuricemia and gout. Biphenyl carboxylic acid derivatives have been identified as potent inhibitors of URAT1.^[11]

The mechanism involves the inhibitor molecule binding to the transporter, either competitively or non-competitively, and blocking the channel through which uric acid passes.^{[11][12]} This inhibition prevents uric acid reabsorption, leading to increased excretion of uric acid in the urine and a subsequent lowering of serum uric acid levels.^[11]

[Click to download full resolution via product page](#)

Inhibition of uric acid reabsorption via the URAT1 transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4'-Trifluoromethyl-biphenyl-4-carboxylic acid | CAS 195457-71-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 195457-71-7|4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]
- 8. JP2664467B2 - Purification method of biphenyldicarboxylic acid - Google Patents [patents.google.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["4'-Trifluoromethyl-biphenyl-4-carboxylic acid" CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304076#4-trifluoromethyl-biphenyl-4-carboxylic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com